molecular formula C10H8N2O3 B13652873 1-Methyl-7-nitro-1H-indole-3-carbaldehyde

1-Methyl-7-nitro-1H-indole-3-carbaldehyde

Cat. No.: B13652873
M. Wt: 204.18 g/mol
InChI Key: BTXZGDHILUODMU-UHFFFAOYSA-N
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Description

1-Methyl-7-nitro-1H-indole-3-carbaldehyde is a heterocyclic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of a methyl group at position 1, a nitro group at position 7, and an aldehyde group at position 3 of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-7-nitro-1H-indole-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the nitration of 1-methylindole followed by formylation. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-7-nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 1-Methyl-7-nitro-1H-indole-3-carboxylic acid.

    Reduction: 1-Methyl-7-amino-1H-indole-3-carbaldehyde.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-Methyl-7-nitro-1H-indole-3-carbaldehyde is not well-documented. indole derivatives generally exert their effects through interactions with various molecular targets, including enzymes, receptors, and DNA. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-nitro-1H-indole: Similar structure but lacks the aldehyde group at position 3.

    7-Nitro-1H-indole-3-carbaldehyde: Similar structure but lacks the methyl group at position 1.

    1-Methyl-1H-indole-3-carbaldehyde: Similar structure but lacks the nitro group at position 7.

Uniqueness

1-Methyl-7-nitro-1H-indole-3-carbaldehyde is unique due to the combination of the methyl, nitro, and aldehyde groups on the indole ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

1-methyl-7-nitroindole-3-carbaldehyde

InChI

InChI=1S/C10H8N2O3/c1-11-5-7(6-13)8-3-2-4-9(10(8)11)12(14)15/h2-6H,1H3

InChI Key

BTXZGDHILUODMU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C(=CC=C2)[N+](=O)[O-])C=O

Origin of Product

United States

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